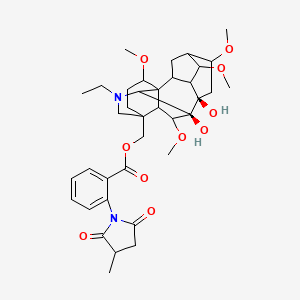

![molecular formula C49H61N9O8 B10772023 (2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

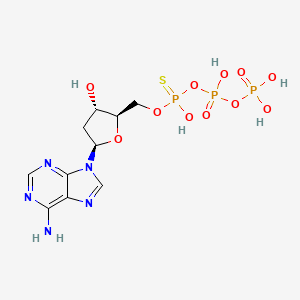

GR94800 is a synthetic peptide that acts as a potent and selective antagonist of the neurokinin-2 (NK2) receptor. It is known for its high affinity and selectivity towards NK2 receptors over NK1 and NK3 receptors . The compound has a molecular formula of C49H61N9O8 and a molecular weight of 904.08 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

GR94800 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the heptapeptide chain. The key steps include:

Coupling of Benzoyl-L-alanine: The synthesis begins with the coupling of benzoyl-L-alanine to L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Addition of D-tryptophan: The next step involves the addition of D-tryptophan to the growing peptide chain.

Incorporation of L-phenylalanine: L-phenylalanine is then coupled to the peptide chain.

Addition of D-proline and L-proline: D-proline and L-proline are sequentially added to the peptide chain.

Final Coupling with L-norleucine: The synthesis is completed by coupling L-norleucine to the peptide chain.

Industrial Production Methods

The industrial production of GR94800 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions

GR94800 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Protecting Groups: Benzoyl group for N-terminal protection

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Conditions: Room temperature for coupling reactions, elevated temperatures for deprotection steps.

Major Products

The major product of the synthesis is the heptapeptide GR94800. Hydrolysis reactions can lead to the formation of smaller peptide fragments .

Aplicaciones Científicas De Investigación

GR94800 has a wide range of applications in scientific research, particularly in the fields of pharmacology and neuroscience. Some of its key applications include:

Neurokinin Receptor Studies: GR94800 is used to study the role of NK2 receptors in various physiological and pathological processes.

Gastrointestinal Research: It is used to investigate the role of NK2 receptors in gastrointestinal motility and disorders.

Pain Research: GR94800 is employed in studies exploring the involvement of NK2 receptors in pain perception and modulation.

Mecanismo De Acción

GR94800 exerts its effects by selectively binding to and antagonizing NK2 receptors. This inhibition prevents the binding of endogenous neurokinins, such as neurokinin A, to NK2 receptors. The blockade of NK2 receptors modulates various physiological responses, including smooth muscle contraction and neurotransmitter release .

Comparación Con Compuestos Similares

GR94800 is unique in its high selectivity for NK2 receptors compared to other neurokinin receptor antagonists. Similar compounds include:

SR48968: Another NK2 receptor antagonist with similar selectivity but different peptide sequence.

GR82334: An NK1 receptor antagonist with a different target specificity.

MEN11420: A non-peptide NK2 receptor antagonist with distinct chemical structure.

Propiedades

Fórmula molecular |

C49H61N9O8 |

|---|---|

Peso molecular |

904.1 g/mol |

Nombre IUPAC |

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H61N9O8/c1-5-29(2)41(42(50)59)56-47(64)39-22-14-24-57(39)49(66)40-23-15-25-58(40)48(65)38(26-32-16-8-6-9-17-32)55-46(63)37(27-34-28-51-36-21-13-12-20-35(34)36)54-44(61)31(4)52-43(60)30(3)53-45(62)33-18-10-7-11-19-33/h6-13,16-21,28-31,37-41,51H,5,14-15,22-27H2,1-4H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t29-,30-,31-,37+,38-,39-,40+,41-/m0/s1 |

Clave InChI |

KIPTYYXCLIQOHM-KKMBCTKYSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6 |

SMILES canónico |

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide](/img/structure/B10771949.png)

![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)

![2-[4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771989.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid](/img/structure/B10771994.png)

![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)

![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)

![(4R)-6-[(E)-2-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772027.png)

![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)

![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)